Product packaging for Asialo Ganglioside GM2(Cat. No.:)

Asialo Ganglioside GM2

Cat. No.: B10787123
M. Wt: 1093.4 g/mol
InChI Key: FOCMISOLVPZNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Gangliosides within Glycosphingolipid Biochemistry and Cellular Biology

Glycosphingolipids (GSLs) are a diverse class of lipids composed of a ceramide backbone linked to a carbohydrate chain. mdpi.comavantiresearch.com They are integral components of eukaryotic cell membranes, where their ceramide portion anchors them into the lipid bilayer, while the carbohydrate moiety extends into the extracellular space. mdpi.comwikipedia.org This extracellular orientation allows GSLs to participate in a wide array of biological phenomena, including cell-cell recognition, adhesion, and signal transduction. mdpi.comwikipedia.orgfrontiersin.org

Gangliosides are a specific subclass of GSLs distinguished by the presence of one or more sialic acid residues in their carbohydrate chain. avantiresearch.comwikipedia.org This sialic acid imparts a net negative charge to the molecule at physiological pH. wikipedia.orgnih.gov Gangliosides are particularly abundant in the nervous system, constituting a significant portion of the lipids in the brain and playing vital roles in neuronal development, function, and repair. frontiersin.orgresearchgate.netcreative-diagnostics.com

Asialo Ganglioside GM2, also known as Gangliotriaosylceramide, belongs to the ganglio-series of GSLs but lacks the defining sialic acid of a true ganglioside. sigmaaldrich.comsigmaaldrich.com This absence of sialic acid renders it a neutral glycosphingolipid. Its structure consists of a ceramide molecule linked to a trisaccharide chain: N-acetylgalactosamine, galactose, and glucose. caymanchem.com This structural simplicity, in comparison to its sialylated parent molecule, GM2, is key to its distinct biological functions and interactions.

Historical Trajectory of this compound Discovery and Initial Characterization

The study of gangliosides began in the 1940s with their initial isolation from brain ganglion cells by Ernst Klenk. wikipedia.org The subsequent decades saw the elucidation of the structures of major brain gangliosides. The discovery and characterization of this compound are intrinsically linked to research on GM2 gangliosidoses, a group of fatal neurodegenerative lysosomal storage disorders that includes Tay-Sachs and Sandhoff disease. wikipedia.orgmedchemexpress.com

In these diseases, genetic defects in the β-hexosaminidase A enzyme lead to the massive accumulation of GM2 ganglioside within the lysosomes of neuronal cells. wikipedia.orgbiorxiv.org Researchers studying the biochemical consequences of this enzyme deficiency observed the concurrent accumulation of a related, non-acidic glycolipid. This compound was identified as this compound, the asialo derivative of GM2. medchemexpress.comacs.org Its levels are typically low or undetectable in normal human brains but become significantly elevated in the brains of patients with these storage diseases. caymanchem.commedchemexpress.com The initial characterization involved techniques like thin-layer chromatography to separate it from other lipids and subsequent structural analysis to confirm its identity as the neutral counterpart to GM2. pnas.orgresearchgate.net

Significance of this compound within Cellular and Organismal Homeostasis

While initially identified in the context of disease, this compound is now understood to participate in various aspects of cellular and organismal homeostasis.

Cellular Functions:

Intercellular Recognition and Communication: Like other glycosphingolipids, GA2 is involved in cell-to-cell recognition and adhesion processes. abcam.com

Signal Transduction: It can influence signaling pathways within the cell. For instance, it has been associated with the PI3K/AKT signaling pathway, which is crucial for cell survival and metabolism. abcam.com

Membrane Organization: GA2 contributes to the structural integrity and functionality of the plasma membrane. abcam.com

Organismal Roles:

Immune System Modulation: GA2 has been implicated in immune responses. For example, antibodies against GA2 have been studied for their potential to suppress natural killer (NK) cell activity, which could have applications in preventing immune rejection in bone marrow transplants. creative-diagnostics.com

Host-Pathogen Interactions: GA2 can act as a receptor for various bacteria, including strains of Pseudomonas aeruginosa and Haemophilus influenzae, facilitating their binding to host cells. creative-diagnostics.comcaymanchem.com

However, the dysregulation of GA2 levels is a hallmark of several pathological conditions. In GM2 gangliosidoses, its accumulation alongside GM2 contributes to the severe neurodegeneration observed in patients. medchemexpress.comacs.org Furthermore, elevated expression of GA2 has been identified as a tumor-associated antigen in certain cancers, such as lymphoma, suggesting a role in cancer progression. creative-diagnostics.comkarger.com

Overview of Current Research Trajectories and Unanswered Questions Pertaining to this compound

Contemporary research on this compound is multifaceted, spanning basic biochemistry to translational medicine.

Current Research Focus:

Role in Neurodegenerative Diseases: A primary area of investigation remains its precise contribution to the pathophysiology of GM2 gangliosidoses. While the accumulation of GM2 is a primary driver, the specific role of GA2 in neuronal dysfunction and death is still being elucidated. nih.gov Studies are exploring whether GA2 itself has direct cytotoxic effects or if its accumulation is a secondary consequence of the metabolic block.

Cancer Biology: The expression of GA2 on the surface of certain tumor cells has made it a target for cancer immunotherapy. creative-diagnostics.comresearchgate.net Research is ongoing to develop and refine antibody-based therapies that specifically target GA2-expressing cancer cells. creative-diagnostics.com For example, passive immunization with monoclonal antibodies against GA2 has shown promise in suppressing tumor formation in lymphoma models. creative-diagnostics.com

Autoimmune Neuropathies: Antibodies against gangliosides, including asialo-gangliosides, are associated with autoimmune neuropathies like Guillain-Barré syndrome. abcam.comnih.gov Research is exploring the mechanisms by which anti-GA2 antibodies may contribute to nerve damage in these conditions. aruplab.com However, the role of isolated anti-GA2 antibodies is still not fully understood. mayocliniclabs.com

Unanswered Questions:

What are the precise molecular mechanisms by which this compound modulates intracellular signaling pathways?

Beyond its role as a bacterial receptor, does GA2 have other functions in the normal physiological response to infection?

How is the expression of GA2 regulated in different cell types and under various physiological and pathological conditions?

What is the full spectrum of cancers that overexpress GA2, and can it serve as a reliable biomarker for diagnosis or prognosis?

In the context of GM2 gangliosidoses, what is the relative contribution of GM2 versus GA2 accumulation to the observed neurotoxicity? nih.gov

The continued exploration of these questions promises to further unravel the complex biology of this compound and may pave the way for novel therapeutic strategies for a range of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H104N2O18 B10787123 Asialo Ganglioside GM2

Properties

Molecular Formula

C56H104N2O18

Molecular Weight

1093.4 g/mol

IUPAC Name

N-[1-[5-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide

InChI

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)

InChI Key

FOCMISOLVPZNSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

Molecular Architecture and Biosynthetic Pathways of Asialo Ganglioside Gm2

Structural Elucidation and Glycan Chain Specificity of Asialo Ganglioside GM2

The structure of this compound consists of a ceramide lipid anchor attached to a neutral trisaccharide chain. The glycan portion is composed of three monosaccharides in a specific sequence: N-acetylgalactosamine (GalNAc) linked to galactose (Gal), which is in turn linked to glucose (Glc). medchemexpress.comelicityl-oligotech.com This chain is then attached to the ceramide moiety. The precise structure is GalNAcβ1-4Galβ1-4Glcβ1-1'Cer. wikipedia.orgadipogen.com

Table 1: Structural Comparison of Asialo GM2 and GM2

FeatureThis compound (GA2)Ganglioside GM2
Glycan Chain GalNAcβ1-4Galβ1-4GlcGalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc
Sialic Acid AbsentPresent
Charge at pH 7 NeutralAnionic
Ceramide Anchor PresentPresent

Precursor Molecules and Metabolic Intermediates in this compound Synthesis

The biosynthesis of this compound is part of the larger pathway of ganglioside synthesis that occurs in the Golgi apparatus. ebi.ac.ukjneurosci.org The primary precursor for the synthesis of asialo GM2 is lactosylceramide (B164483) (LacCer). medchemexpress.comnih.gov

The synthesis pathway can be summarized as follows:

Formation of Lactosylceramide (LacCer): The synthesis begins with the formation of ceramide in the endoplasmic reticulum, which is then transported to the Golgi apparatus. Here, glucose and then galactose are sequentially added to ceramide to form lactosylceramide (Glc-Gal-Cer). mdpi.com

Formation of Asialo GM2 (GA2): The enzyme β-1,4-N-acetylgalactosaminyltransferase then acts on lactosylceramide, transferring an N-acetylgalactosamine (GalNAc) residue to the galactose of LacCer to form asialo GM2. medchemexpress.comnih.gov

It is important to note that lactosylceramide is a shared substrate for the synthesis of both asialo GM2 and the ganglioside GM3. nih.gov The synthesis of GM3, which involves the addition of a sialic acid to lactosylceramide, can compete with the synthesis of asialo GM2. nih.govnih.gov In some cellular contexts, the synthesis of GM3 is prioritized over the synthesis of asialo GM2. nih.govnih.gov

Enzymatic Machinery of this compound Biosynthesis

The synthesis of this compound is a highly regulated process that depends on the precise action of specific enzymes.

The key enzyme responsible for the synthesis of asialo GM2 is β-1,4-N-acetylgalactosaminyltransferase (EC 2.4.1.92), also known as GM2/GD2 synthase. medchemexpress.comresearchgate.net This enzyme catalyzes the transfer of an N-acetylgalactosamine (GalNAc) residue from the sugar donor UDP-GalNAc to the terminal galactose of lactosylceramide in a β1-4 linkage. medchemexpress.comnih.gov

Research has shown that this single enzyme is responsible for the synthesis of not only asialo GM2 (GA2) but also the gangliosides GM2 and GD2 from their respective precursors (GM3 and GD3). medchemexpress.comresearchgate.netpnas.org This indicates a degree of substrate promiscuity for the enzyme, although it has different efficiencies for each substrate. nih.gov

The biosynthesis of asialo GM2 is a specific step in the broader and more complex pathways of glycosphingolipid synthesis. The "asialo pathway" represents one of several parallel pathways in ganglioside biosynthesis. nih.govresearchgate.net The regulation of these pathways appears to be distinct, suggesting that the synthesis of asialo-series gangliosides is differentially regulated from the "a," "b," and "c" series gangliosides. nih.gov

The sequential action of glycosyltransferases is fundamental to building the diverse array of gangliosides. The synthesis of more complex asialogangliosides, such as asialo-GM1 (GA1), would involve the further action of a galactosyltransferase on asialo GM2. nih.gov

Glycosyltransferases Involved in this compound Formation (e.g., β-1,4-N-acetylgalactosaminyltransferase)

Catabolism and Lysosomal Degradation Pathways of this compound

The breakdown of this compound occurs within the lysosomes, which are cellular organelles containing a variety of hydrolytic enzymes.

The primary enzymes involved in the degradation of this compound are the β-hexosaminidases . mdpi.com There are two major isoenzymes: Hexosaminidase A (Hex A), a heterodimer of α and β subunits, and Hexosaminidase B (Hex B), a homodimer of β subunits. nih.govwikipedia.org

The degradation process is as follows:

Hydrolysis of the terminal GalNAc: Hexosaminidase A and, to a lesser extent, Hexosaminidase B can cleave the terminal N-acetylgalactosamine (GalNAc) residue from asialo GM2. mdpi.comnih.gov This reaction yields lactosylceramide.

Role of the GM2 Activator Protein: The degradation of the related ganglioside GM2 by Hex A requires the assistance of the GM2 activator protein (GM2AP), which solubilizes the lipid substrate for the enzyme. mdpi.comfrontiersin.org While the human GM2 activator is less effective in stimulating the hydrolysis of asialo GM2, the mouse activator protein can effectively stimulate its hydrolysis by both Hex A and Hex B. nih.gov This difference in activator protein function contributes to an alternative catabolic pathway for GM2 via asialo GM2 in mice, which is less prominent in humans. nih.govportlandpress.com

Deficiencies in the hexosaminidase enzymes or the GM2 activator protein lead to the accumulation of GM2 and asialo GM2 in the lysosomes, resulting in a group of neurodegenerative disorders known as GM2 gangliosidoses, which include Tay-Sachs disease and Sandhoff disease. medchemexpress.commdpi.compnas.org

Table 2: Enzymes and Proteins in Asialo GM2 Metabolism

MoleculeFunctionPathway
Lactosylceramide PrecursorBiosynthesis
β-1,4-N-acetylgalactosaminyltransferase (GM2/GD2 synthase) Catalyzes the addition of GalNAc to LactosylceramideBiosynthesis
Hexosaminidase A (Hex A) Hydrolyzes the terminal GalNAc from Asialo GM2Catabolism
Hexosaminidase B (Hex B) Hydrolyzes the terminal GalNAc from Asialo GM2Catabolism
GM2 Activator Protein (GM2AP) Assists in the presentation of the lipid substrate to HexosaminidasesCatabolism

Sequential Degradation Products and Their Fates

The catabolism of this compound (GA2) is a critical cellular process that occurs in a stepwise fashion within the lysosomes. This degradative pathway is essential for maintaining cellular homeostasis by preventing the accumulation of glycosphingolipids. The sequential breakdown of GA2 involves a series of specific lysosomal hydrolases that act in a coordinated manner.

The initial and rate-limiting step in the degradation of this compound is the enzymatic removal of the terminal N-acetylgalactosamine (GalNAc) residue. This crucial reaction is catalyzed by the enzyme β-hexosaminidase. Specifically, both the A (αβ) and B (ββ) isozymes of β-hexosaminidase can hydrolyze this linkage. nih.govnih.gov This process yields lactosylceramide as the primary product. nih.gov

Following the removal of the GalNAc residue, the resulting lactosylceramide is further degraded. The next step involves the cleavage of the galactose moiety from lactosylceramide. This hydrolysis is carried out by the enzyme β-galactosidase, resulting in the formation of glucosylceramide.

The final step in the degradation of the carbohydrate portion of the molecule is the removal of the glucose residue from glucosylceramide. This reaction is catalyzed by the enzyme β-glucosidase (also known as glucosylceramidase), which liberates the ceramide backbone.

The ceramide molecule, which is the final product of this degradation pathway, can then be further metabolized. One of its primary fates is to be broken down by the enzyme acid ceramidase into a sphingoid base, such as sphingosine, and a fatty acid. These components can then be salvaged and reutilized by the cell for the synthesis of new sphingolipids or other complex lipids. Alternatively, they can be directed towards further catabolic pathways for complete breakdown.

It is important to note that deficiencies in the enzymes responsible for the degradation of this compound and its parent compound, GM2 ganglioside, lead to a group of severe neurodegenerative lysosomal storage disorders known as the GM2 gangliosidoses. nih.gov These include Tay-Sachs disease and Sandhoff disease, which are characterized by the accumulation of GM2 ganglioside and, to a lesser extent, this compound, in the lysosomes of neuronal cells. medchemexpress.comglpbio.com

In some organisms, like mice, an alternative "by-pass" pathway for GM2 ganglioside degradation exists, which is less prominent in humans. nih.gov This pathway involves the removal of the sialic acid from GM2 ganglioside by a sialidase to form this compound (GA2). nih.gov This GA2 can then be degraded by the β-hexosaminidase B isozyme. nih.gov

Table of Degradation Products and Associated Enzymes

Precursor MoleculeEnzymeProduct
This compoundβ-Hexosaminidase A/BLactosylceramide
Lactosylceramideβ-GalactosidaseGlucosylceramide
Glucosylceramideβ-GlucosidaseCeramide
CeramideAcid CeramidaseSphingosine + Fatty Acid

Cellular and Subcellular Distribution of Asialo Ganglioside Gm2

Tissue-Specific and Organ-Specific Expression Profiles of Asialo Ganglioside GM2

The expression of this compound demonstrates considerable diversity among different tissues and organs. While it is found at low or undetectable levels in the normal human brain, its concentration can increase significantly under pathological conditions such as Tay-Sachs and Sandhoff diseases. medchemexpress.com In contrast, studies in mice have shown that this compound is present in the brain, and its accumulation is a notable feature in mouse models of these gangliosidoses. nih.govoup.com

In tissues outside of the central nervous system, this compound expression is also variable. For instance, research on transgenic mice has revealed that the skin can exhibit markedly high expression levels of the enzyme responsible for GA2 synthesis, leading to an altered glycolipid profile in this organ. oup.com Furthermore, this compound has been identified on the surface of immune cells, including natural killer (NK) cells and lymphocytes, suggesting a role in immune function. frontiersin.orgaai.org

Tissue/OrganExpression Level of this compoundNotes
Human Brain (Normal) Low to undetectable medchemexpress.comAccumulates in Tay-Sachs and Sandhoff diseases. medchemexpress.com
Mouse Brain Present; accumulates in disease models nih.govoup.comSignificant storage in mouse models of GM2 gangliosidoses. nih.gov
Skin (Transgenic Mice) High oup.comDependent on the expression of GM2/GD2 synthase. oup.com
Immune Cells Present on specific subsets frontiersin.orgaai.orgFound on natural killer (NK) cells and in minor amounts on human B cells. frontiersin.orgaai.org
Peripheral Nerves Localized to specific structures researchgate.netFound at the abaxonal region of the myelin sheath/Schwann cell. researchgate.net

Cell Type-Dependent Localization and Differential Expression of this compound

The expression of this compound is not only tissue-specific but also varies significantly among different cell types. In the nervous system, it is typically located in the outer leaflet of the plasma membrane of neuronal cells. abcam.com Specifically, in human peripheral nerves, it has been localized to the abaxonal region of the myelin sheath and Schwann cells of large fibers. researchgate.net

Within the immune system, asialo GM2 is a marker for murine natural killer (NK) cells. aai.org Human B lymphocytes also express minor amounts of asialo GM2. frontiersin.org In the context of cancer, some tumor cells exhibit altered glycolipid patterns, which can include increased levels of this compound. For example, mouse fibroblasts transformed by the Kirsten murine sarcoma virus show a significant increase in surface-localized asialo GM2 compared to their non-transformed counterparts. aacrjournals.org Furthermore, lymphoma has been associated with elevated levels of asialo GM2. creative-diagnostics.com

Cell TypeLocalization and Expression of this compoundResearch Findings
Neuronal Cells Outer leaflet of the plasma membrane. abcam.comAccumulates in lysosomal storage diseases. medchemexpress.com
Schwann Cells Abaxonal region of the myelin sheath. researchgate.netWeaker labeling on the inner aspect of the sheath and adaxonal membranes. researchgate.net
Natural Killer (NK) Cells (Murine) Cell surface marker. aai.orgTreatment with anti-asialo GM1 abolishes NK cell activity, but not anti-asialo GM2. aai.org
B Lymphocytes (Human) Expressed in minor amounts. frontiersin.orgPart of the complex glycosphingolipid profile of these cells. frontiersin.org
Transformed Mouse Fibroblasts Increased levels on the cell surface. aacrjournals.orgActs as a tumor-associated cell surface marker. aacrjournals.org
Lymphoma Cells Increased levels. creative-diagnostics.comA target for immunotherapy. creative-diagnostics.com

Membrane Compartmentalization and Dynamics of this compound

This compound, like other gangliosides, is a key component of specialized membrane microdomains known as lipid rafts. adipogen.comcaltagmedsystems.co.uk These are dynamic, ordered regions of the plasma membrane enriched in sphingolipids and cholesterol. oup.com The integration of this compound into these rafts is crucial for its function in cellular processes such as signal transduction and cell adhesion. abcam.comadipogen.com The hydrophobic ceramide moiety of GA2 anchors it within the lipid bilayer, while the oligosaccharide chain extends into the extracellular space. oup.com This organization within lipid rafts facilitates interactions with other membrane components and signaling molecules. abcam.com

The dynamic nature of the plasma membrane allows for the lateral diffusion and clustering of its components, including this compound. The clustering of gangliosides can be induced by interactions with extracellular molecules, such as toxins. frontiersin.org This clustering within lipid rafts can effectively create signaling platforms. The physical properties of the ganglioside, including the structure of its oligosaccharide headgroup, influence its ability to move and form clusters within the membrane. unimi.it

Integration within Lipid Rafts and Other Membrane Microdomains

Intracellular Trafficking and Turnover Mechanisms of this compound

The cellular life of this compound involves a complex journey of synthesis, transport, and degradation. Glycosphingolipid synthesis begins in the endoplasmic reticulum with the production of ceramide, which is then transported to the Golgi apparatus for the sequential addition of sugar moieties. numberanalytics.com The enzyme β1,4-N-acetylgalactosaminyltransferase 1 (B4GALNT1) is responsible for the synthesis of asialo GM2 from lactosylceramide (B164483). frontiersin.org

Once synthesized, this compound is trafficked to the plasma membrane, likely via vesicular transport. numberanalytics.com The turnover of this compound involves its internalization from the plasma membrane through endocytosis. royalsocietypublishing.org The endocytic vesicles then fuse with early endosomes, which mature into late endosomes and eventually fuse with lysosomes. numberanalytics.comnih.gov

Biological Functions and Molecular Mechanisms of Asialo Ganglioside Gm2 Action

Asialo Ganglioside GM2 as a Mediator of Cell-Cell and Cell-Matrix Interactions

This compound is integral to the communication and interaction between cells and their surrounding environment. It functions in mediating cell-to-cell and cell-matrix interactions, which are fundamental for tissue development and homeostasis.

Role in Cellular Adhesion Processes and Extracellular Matrix Recognition

This compound is involved in cellular adhesion, a process vital for the maintenance of tissue structure and function. adipogen.comresearchgate.net It can potentially interact with proteins like integrins, which are key players in cell adhesion and signal transmission. abcam.com This interaction can modulate how cells adhere to the extracellular matrix and respond to external signals. abcam.com For instance, the attachment of the bacterium Moraxella catarrhalis to pharyngeal epithelial cells has been shown to be mediated by gangliosides, with studies indicating that asialo-GM2 can also serve as an adhesion molecule for this pathogen. nih.gov The common sequence GalNAcβ1-->4Galβ1, present in both asialo-GM1 and asialo-GM2, acts as a receptor for the attachment of many respiratory bacteria to host cells. nih.gov

Recognition by Specific Lectins, Glycan-Binding Proteins, and Antibodies

The glycan structure of this compound is a target for recognition by various molecules, including lectins, other glycan-binding proteins, and antibodies. Lectins, which are carbohydrate-binding proteins, can specifically interact with the oligosaccharide portion of this compound. For example, a lectin from the purplish bifurcate mussel Mytilisepta virgata has been shown to interact weakly with the glycan moiety of asialo-GM2. nih.govuniprot.org

Furthermore, bacterial adhesins, such as the type IV pili of Pseudomonas aeruginosa, can bind specifically to this compound on host cells. nih.gov The immune system can also generate antibodies against this compound. abcam.com These anti-asialo GM2 antibodies have been associated with certain autoimmune neuropathies, such as Guillain-Barré syndrome. abcam.com The presence of these antibodies suggests a role for this compound in immune responses and pathological conditions. abcam.comresearchgate.net

Involvement of this compound in Signal Transduction Pathways

This compound is not merely a structural component of the cell membrane; it actively participates in signal transduction, the process by which cells communicate and respond to external stimuli. adipogen.comresearchgate.net It is often found in lipid rafts, which are specialized membrane microdomains that concentrate signaling molecules. adipogen.comnih.gov

Modulation of Receptor Tyrosine Kinase Activation and Downstream Signaling

While the direct modulation of receptor tyrosine kinase (RTK) activation by this compound is an area of ongoing research, the broader family of gangliosides is known to regulate RTK signaling. nih.gov Gangliosides can either inhibit or activate RTK signaling depending on the specific ganglioside, cell type, and experimental conditions. nih.gov They can influence the dimerization and autophosphorylation of receptors. nih.gov For example, ganglioside GM2 has been implicated in the activation of the c-Met receptor, leading to downstream signaling events. mdpi.com Although the specific role of the asialo form in this context is less defined, its structural similarity suggests a potential for interaction and modulation.

Influence on G Protein-Coupled Receptor Signaling Mechanisms

G protein-coupled receptors (GPCRs) are another major class of receptors whose function can be influenced by the lipid environment of the cell membrane. Lipid rafts, where this compound is located, are known to be coupled to signaling complexes that include GPCRs. nih.gov The interaction between gangliosides and GPCRs can modulate downstream signaling upon ligand binding. nih.gov While specific studies focusing solely on this compound and GPCRs are limited, the general principle of ganglioside-mediated regulation of GPCRs is well-established.

Crosstalk with Intracellular Signaling Cascades (e.g., MAPK, Akt pathways)

This compound has been shown to be associated with important intracellular signaling cascades, including the PI3K/Akt pathway. abcam.com This pathway is crucial for cell survival and metabolism. abcam.com The interaction of this compound with signaling complexes can influence the activation of downstream kinases such as those in the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways. abcam.commdpi.com For instance, in some cancer cells, the expression of ganglioside GD2, which is structurally related to GM2, is involved in the activation of the MEK/Erk and PI3K/Akt signaling pathways, leading to enhanced cell migration and proliferation. mdpi.com The ganglioside GA2, another name for asialo GM2, has been shown to activate caspase-11 in macrophages, leading to a form of cell death called pyroptosis. biocompare.com

Table of Interacting Molecules and Associated Pathways

Interacting Molecule/Pathway Biological Context Implication for this compound
Integrins Cellular Adhesion Potential modulation of cell-matrix interactions. abcam.com
Moraxella catarrhalis Adhesins Bacterial Pathogenesis Acts as a receptor for bacterial attachment. nih.gov
Mytilisepta virgata Lectin Invertebrate Biology Recognized by specific lectins. nih.govuniprot.org
Pseudomonas aeruginosa Pili Bacterial Pathogenesis Binds to bacterial adhesins. nih.gov
Anti-Asialo GM2 Antibodies Autoimmune Neuropathies Target for autoimmune response. abcam.com
PI3K/Akt Pathway Cell Survival and Metabolism Associates with and influences this signaling cascade. abcam.com
MAPK Pathway Cell Proliferation and Differentiation Potential crosstalk and modulation of signaling. mdpi.com
Caspase-11 Macrophage-mediated Inflammation Activates pyroptosis in macrophages. biocompare.com

Regulation of Cellular Proliferation, Apoptosis, and Differentiation by this compound

This compound (GA2), a glycosphingolipid found in the outer leaflet of the plasma membrane, plays a role in various cellular processes, including proliferation, apoptosis, and differentiation. spandidos-publications.comadipogen.commdpi.com Gangliosides, as a class of molecules, are known to be involved in cell-cell recognition, adhesion, and signal transduction, which are fundamental to these processes. spandidos-publications.commdpi.com

The expression of asialo GM2 and other gangliosides can change significantly during cellular differentiation. For instance, during the osteogenic differentiation of bone marrow-derived mesenchymal stem cells, while the concentrations of GM3 and GD3 decrease, the levels of GM2, GM1, and GD1a see an increase. mdpi.com This suggests a regulatory role for these gangliosides in cell fate commitment. mdpi.com In general, gangliosides are recognized as key players in the multilineage differentiation of mesenchymal stem cells. mdpi.com While specific data on asialo GM2's direct impact on proliferation is limited, related gangliosides are known to influence cell proliferation through pathways like the ERK 1/2-MAPK pathway. spandidos-publications.com

Regarding apoptosis, or programmed cell death, gangliosides can have modulating effects. For example, TNF-α can mediate an upregulation of GM2 in tumor cells, which in turn accelerates tumor-induced T cell apoptosis. nih.gov Furthermore, asialo GM2 has been implicated in macrophage pyroptosis, a form of inflammatory cell death. It has been shown to accumulate in atherosclerotic arteries and can be recognized by intracellular caspase-11 in macrophages, triggering this cell death pathway and aggravating intimal hyperplasia after arterial injury. ijbs.com This interaction is noteworthy as both asialo GM2 and Lipid A (a component of bacterial lipopolysaccharide) share structural similarities, including a polar glycan headgroup and fatty acid chains. ijbs.com

Immunomodulatory Roles and Antigenicity of this compound

This compound is a significant molecule in the context of the immune system, acting as both an antigen and a modulator of immune cell function.

This compound as an Antigenic Determinant in Immunological Responses

Asialo GM2 is recognized as a tumor-associated antigen, meaning its expression is often elevated on the surface of cancer cells compared to normal cells. karger.comcreative-diagnostics.com For example, lymphoma cells have been shown to have an increased level of asialo GM2. creative-diagnostics.com This differential expression makes it a target for the immune system and for therapeutic strategies. Passive immunization with monoclonal antibodies against asialo GM2 has been effective in suppressing tumor formation in lymphoma models. creative-diagnostics.com

The antigenicity of gangliosides can also be relevant in autoimmune conditions. Antibodies against gangliosides, including asialo GM2, are sometimes detected in acquired demyelinating immune-mediated neuropathies like Guillain-Barré syndrome. creative-diagnostics.comabcam.commedrxiv.org The presence of anti-asialo GM2 antibodies can lead to nerve damage by targeting the gangliosides on neuronal cells. abcam.com

The concept of glycosphingolipid microdomains on tumor cells suggests that the organization and density of these antigens, including asialo GM2, are crucial for their recognition by antibodies. karger.com This clustering can create antigenic sites that are not present or are minimally exposed on normal cells. karger.com

Interaction with Immune Cells (e.g., NK cells, macrophages) and Components of the Immune System

This compound interacts with several key immune cells, influencing their function.

Natural Killer (NK) Cells: Mature NK cells are known to express asialo GM1, a related glycosphingolipid. nih.gov While direct interaction studies with asialo GM2 are less detailed, the shedding of asialo GM2 from murine T cell lymphoma cells has been shown to prevent Natural Killer T (NKT) cell recognition, suggesting an evasive mechanism for tumors. longdom.org The activity of NK cells can be modulated by various gangliosides, and their interplay is crucial for immune surveillance against tumors and infections. nih.govnih.gov

Macrophages: Macrophages, which are key players in both innate immunity and inflammation, express and interact with asialo GM2. nih.gov Studies have shown that asialo GM1 is expressed in mouse peritoneal macrophages, with its expression levels changing in response to inflammation and activation. nih.gov More directly, asialo GM2 has been identified as a potent activator of macrophage pyroptosis through a caspase-11-dependent pathway. ijbs.com This can exacerbate inflammation in conditions like atherosclerosis. ijbs.com The table below summarizes the effect of various gangliosides on macrophage Arg-1 expression, a marker for M2-polarized (alternatively activated) macrophages.

CompoundCell TypeEffect on Arginase-1 (Arg-1) Expression
GM1 Raw264.7, Peritoneal Macrophages, BMDMHighest induction of Arg-1 expression among tested gangliosides
GM2 Raw264.7, Peritoneal Macrophages, BMDMLower induction compared to GM1
GD3 Raw264.7, Peritoneal Macrophages, BMDMLower induction compared to GM1
LacCer Raw264.7, Peritoneal Macrophages, BMDMLower induction compared to GM1
Ceramide Raw264.7, Peritoneal Macrophages, BMDMLower induction compared to GM1
Table based on findings from studies on macrophage polarization. oncotarget.com

Mechanistic Modulation of Inflammatory Responses and Immune Cell Activation

This compound mechanistically modulates inflammatory responses and immune cell activation through several pathways.

One of the most direct mechanisms is the activation of the non-canonical inflammasome in macrophages. Asialo GM2, structurally similar to the bacterial endotoxin (B1171834) component Lipid A, can be recognized by the intracellular receptor caspase-11 (caspase-4 in humans). ijbs.com This interaction triggers the activation of caspase-11, leading to pyroptosis, a highly inflammatory form of programmed cell death, and the release of pro-inflammatory cytokines. ijbs.com

Furthermore, gangliosides shed by tumors can modulate the functions of various immune cells within the tumor microenvironment. longdom.org For instance, GM2 ganglioside can inhibit the spontaneous production of immunoglobulins by B cells by suppressing the secretion of IL-10 and TNF-α. longdom.org This contributes to an immunosuppressive environment that allows the tumor to evade immune destruction. longdom.orgjmchemsci.com The development and function of dendritic cells, which are critical for initiating adaptive immune responses, can also be negatively affected by gangliosides like GM2. longdom.org

Asialo Ganglioside Gm2 in Pathophysiological Processes

Asialo Ganglioside GM2 in Malignancy Development and Progression

This compound is recognized as a tumor-associated antigen, with its expression being particularly notable in certain malignancies. karger.com Its presence and concentration can influence tumor progression, including cell growth, spread, and interaction with the immune system.

This compound exhibits altered expression in several cancers. While it is found at low or undetectable levels in most normal human tissues, its presence is elevated in certain tumor types. medchemexpress.com For instance, high levels of asialo GM2 have been identified in lymphoma cells. nih.gov Studies have also noted the expression of the closely related ganglioside GM2, from which asialo GM2 is derived, on the surface of various human cancers, including melanoma, sarcoma, renal cancer, neuroblastoma, glioblastoma, and some lung and breast cancers. researchgate.netnih.gov The expression of gangliosides with the GM2-determinant, which includes asialo-GM2, has been found in high concentrations in human uterine cervical carcinoma-derived cell lines. nih.gov

Table 1: Expression of this compound and Related Gangliosides in Cancer

Cancer TypeCompoundExpression LevelReference
LymphomaThis compoundHigh nih.gov
Hodgkin's DiseaseThis compoundAssociated karger.com
MelanomaGanglioside GM2Overexpressed researchgate.net
SarcomaGanglioside GM2Overexpressed researchgate.net
Renal CancerGanglioside GM2Overexpressed researchgate.net
NeuroblastomaGanglioside GM2Expressed nih.gov
GlioblastomaGanglioside GM2Expressed nih.gov
Lung CancerGanglioside GM2Detected nih.gov
Breast CancerGanglioside GM2Detected nih.gov
Cervical Carcinoma Cell LinesGangliosides with GM2-determinantHigh nih.gov

The broader family of gangliosides, including GM2, is deeply involved in modulating key cellular processes that drive cancer. researchgate.net They are known to regulate signal transduction by interacting with growth factor receptors within lipid rafts, specialized microdomains in the cell membrane. researchgate.netmdpi.com This regulation can impact cell proliferation and survival. For example, antibodies targeting GM2 have been shown to block cellular proliferation and induce apoptosis (programmed cell death) in lymphoma, melanoma, and lung carcinoma cell lines. researchgate.net

Gangliosides such as GM2 also play a role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth. researchgate.netnih.gov They can promote tumor-associated angiogenesis by increasing the proliferation and migration of endothelial cells, often stimulated by vascular endothelial growth factor (VEGF). nih.gov Specifically, GM2 has been shown to induce angiogenesis by promoting the proliferation of CD31-positive endothelial cells and enhancing VEGF. frontiersin.org

Gangliosides are significant regulators of cell adhesion and motility, processes that are fundamental to tumor invasion and metastasis. researchgate.net The expression of specific gangliosides can influence a tumor's ability to detach from its primary site, move through the extracellular matrix, and establish secondary tumors. researchgate.net

Tumor cells can evade the host's immune system through various mechanisms, and gangliosides play a crucial role in this process. researchgate.net Gangliosides shed by tumor cells into the microenvironment can act as immunosuppressors. nih.gov They can suppress the function of cytotoxic T cells and dendritic cells, which are key players in the anti-tumor immune response. researchgate.net

Specifically, asialo-GM2 shed from a murine T cell lymphoma cell line has been shown to prevent recognition by Natural Killer T (NKT) cells, a type of immune cell that can kill cancer cells. longdom.org The related ganglioside GM2 has been implicated in promoting T-cell dysfunction and inducing apoptosis in T cells. frontiersin.orgfrontiersin.orgfrontiersin.org In patients with renal cell carcinoma, higher expression of GM2 was found to sensitize tumor-infiltrating T cells to apoptosis. frontiersin.org Furthermore, GM2 can inhibit the production of immunoglobulins (antibodies) by B cells. longdom.org The escape of lymphoma cell variants from antibody therapy has been linked to the loss of asialo GM2 expression on the cell surface, highlighting its role as an immune target. nih.gov

Contribution of this compound to Metastatic Potential and Invasion

Role of this compound in Neurological Disorders and Neurodevelopment

While its role in cancer is marked by aberrant expression, asialo GM2 and its parent compound GM2 are also integral components of the nervous system, with specific functions in development and involvement in certain neurological conditions.

Gangliosides are major constituents of neuronal cell membranes and are essential for the development and maintenance of the brain and spinal cord. frontiersin.orgsigmaaldrich.comresearchgate.net They are involved in a wide array of functions, including neuronal differentiation, cell-cell recognition, adhesion, and signal transduction. spandidos-publications.comnih.gov The synthesis and degradation of gangliosides are tightly regulated during development. researchgate.net

While the major gangliosides in the adult mammalian brain are GM1, GD1a, GD1b, and GT1b, GM2 is considered a minor component, making up part of the remaining 5%. nih.govcreative-diagnostics.com The conversion of GM2 to its asialo form, GA2, can occur through the action of sialidases. frontiersin.org The accumulation of both GM2 and asialo GM2 in the brain is a hallmark of lysosomal storage disorders like Sandhoff disease, which results from defects in the β-hexosaminidase enzyme and leads to severe neurodegeneration. medchemexpress.comnih.govpreprints.org This accumulation disrupts the normal maturation of white matter and can affect motor pathways. frontiersin.org

Asialo GM2 is involved in intercellular recognition and communication, participating in cell adhesion and signaling processes that are important for the functioning of the nervous system. abcam.com It is part of complexes that influence synaptic stability and plasticity. abcam.com Studies in mouse embryonic stem cells have shown that the expression of gangliosides like GM2 is upregulated during neuronal differentiation, indicating a role in this fundamental process. nih.gov

This compound in Neuroinflammation and Neurodegeneration (Mechanistic Insights)

Asialo-GM2 (GA2), a glycosphingolipid that lacks the sialic acid moiety of GM2 ganglioside, is implicated in the intertwined processes of neuroinflammation and neurodegeneration, particularly in the context of lysosomal storage disorders. abcam.com The accumulation of its parent compound, GM2, triggers a cascade of events leading to a chronic inflammatory state within the central nervous system (CNS). This neuroinflammatory response is a key contributor to the progressive neuronal damage seen in conditions like Tay-Sachs and Sandhoff diseases. mdpi.comresearchgate.net

The primary mechanism involves the activation of glial cells—microglia and astrocytes. nih.gov In a mouse model of Tay-Sachs disease, the progressive buildup of GM2 ganglioside is associated with the expansion and activation of microglia and astrocytes. nih.govresearchgate.net This activation leads to the production and release of pro-inflammatory mediators, including cytokines and chemokines. nih.gov For instance, studies have shown elevated levels of pro-inflammatory cytokines and chemokines in the cortex, cerebellum, and retina of mouse models of GM2 gangliosidosis. nih.gov This inflammatory environment contributes to neuronal dysfunction and eventual death.

The accumulation of GM2 and consequently GA2 within neurons leads to significant cellular stress and dysfunction. This includes cytoplasmic vacuolization and the deterioration of specific neuronal populations, such as Purkinje cells in the cerebellum. nih.govresearchgate.net The distressed neurons can release signals that further activate microglia and astrocytes, creating a self-perpetuating cycle of inflammation and neurodegeneration. mdpi.com This glial activation can lead to the degeneration and death of myelinating oligodendrocytes, resulting in the demyelination often observed in infantile forms of GM2 gangliosidoses. mdpi.com

Neuronal death is a central feature of the neurodegenerative process in GM2 gangliosidoses. mdpi.com Studies on post-mortem brain and spinal cord samples from patients with Tay-Sachs and Sandhoff diseases have indicated that apoptosis, or programmed cell death, plays a significant role in the neurodegenerative process. mdpi.com The accumulation of gangliosides within the lysosome is believed to initiate cytotoxic effects that culminate in neuronal apoptosis. nih.gov This neuronal loss, driven by both intrinsic cellular dysfunction and the extrinsic inflammatory environment, underlies the severe neurological symptoms characteristic of these diseases.

Involvement in Lysosomal Storage Disorders (e.g., Tay-Sachs Disease Variants) at a Molecular Level

Asialo-GM2 and its parent compound GM2 are central to the pathology of a group of autosomal recessive lysosomal storage disorders known as the GM2 gangliosidoses. redalyc.orgnih.gov These include Tay-Sachs disease, Sandhoff disease, and the AB variant of GM2 gangliosidosis. nih.govfrontiersin.org At a molecular level, these diseases are caused by defects in the catabolism of GM2 ganglioside within the lysosome. redalyc.org

The breakdown of GM2 ganglioside into GM3 ganglioside is catalyzed by the enzyme β-hexosaminidase A (Hex A). redalyc.org Hex A is a heterodimer composed of an α-subunit and a β-subunit. nih.gov For its activity on the lipid-rich GM2, Hex A requires a small glycoprotein (B1211001) cofactor, the GM2 activator protein (GM2A). frontiersin.org

Tay-Sachs Disease: This condition results from mutations in the HEXA gene, which encodes the α-subunit of Hex A. nih.gov The resulting deficiency in functional Hex A leads to the inability to catabolize GM2 ganglioside.

Sandhoff Disease: This is caused by mutations in the HEXB gene, which encodes the β-subunit of Hex A (and also Hex B). nih.gov This deficiency affects both Hex A and Hex B enzymes.

AB Variant of GM2 Gangliosidosis: In this rarer form, both Hex A and Hex B enzymes are functional, but there is a deficiency in the GM2 activator protein due to mutations in the GM2A gene. frontiersin.org

In all three conditions, the functional consequence is the same: the lysosomal accumulation of GM2 ganglioside, primarily in neurons of the central and peripheral nervous systems. redalyc.orgtandfonline.com This accumulation leads to the swelling of lysosomes, neuronal dysfunction, and ultimately, cell death, which manifests as progressive neurodegeneration. redalyc.orgtandfonline.com

Interestingly, the metabolic fate of the accumulated GM2 can differ between species. In mouse models of Tay-Sachs disease, sialidases can convert the stored GM2 into asialo-GM2 (GA2). tandfonline.com This GA2 can then be degraded by the still-functional Hex B, providing an alternative clearance pathway that is not as efficient in humans. tandfonline.com This difference in metabolic processing explains why mouse models of Tay-Sachs disease often present with a milder phenotype compared to human patients. tandfonline.com In Sandhoff disease, where both Hex A and Hex B are deficient, both GM2 and GA2 accumulate to high levels. researchgate.net

This compound in Host-Pathogen Interactions

This compound as a Host Receptor for Microbial Adhesion, Entry, or Toxin Binding

Asialo-GM2, present on the surface of host cells, serves as a crucial receptor for the attachment of various pathogenic microbes and the binding of their toxins. google.com.na The terminal carbohydrate sequence of asialo-GM2, specifically GalNAcβ1-4Gal, is recognized by adhesins on the surface of these pathogens, facilitating their colonization and subsequent infection. google.com.nanih.gov

Several respiratory pathogens have been shown to utilize asialo-GM2 as a receptor. For example, Pseudomonas aeruginosa employs its pili to bind to the GalNAcβ1-4Gal sequence found in asialo-GM2 and asialo-GM1 on epithelial cell surfaces. researchgate.netscispace.com Similarly, Moraxella catarrhalis, a pathogen implicated in respiratory and middle ear infections, can bind to asialo-GM2. nih.gov The adherence of Candida albicans to buccal epithelial cells is also mediated by the recognition of the β-GalNAc(1-4)-β-galactosidase sequence present in asialo-GM2. researchgate.net

The expression of asialo-GM2 can vary among different cell types and tissues, which influences the tissue tropism of pathogens. nih.gov Furthermore, some pathogens can enzymatically modify host cell surface glycans to expose asialo-GM2. For instance, neuraminidases produced by pathogens like Pseudomonas aeruginosa and Streptococcus pneumoniae can remove sialic acid residues from more complex gangliosides, thereby unmasking the asialo-GM2 receptor and promoting their own attachment. nih.gov

Beyond direct microbial adhesion, asialo-GM2 can also act as a receptor for bacterial toxins. The delta-toxin of Clostridium perfringens is known to bind to GM2, and by extension, its asialylated form could also be a target. frontiersin.orghilarispublisher.com

Modulation of Host Immune Responses by Pathogens Through this compound Interactions

Pathogens can exploit their interaction with asialo-GM2 to modulate the host's immune response to their advantage. The binding of pathogens to asialo-GM2 is not merely a passive anchoring step; it can trigger signaling cascades within the host cell that can either suppress or inappropriately activate immune responses, facilitating pathogen survival and dissemination.

One mechanism involves the interaction with host lectins, such as galectins. Galectins are glycan-binding proteins that regulate immune responses. frontiersin.org Some pathogens can use galectins to facilitate their adherence and entry into cells and to subvert host immune responses. frontiersin.org For example, Proteus mirabilis, a uropathogen, has fimbriae that can interact with galectin-3, which in turn can bind to glycolipids like asialo-GM2. frontiersin.org This interaction may facilitate bacterial adherence and modulate the local immune environment. frontiersin.org

Furthermore, the interaction of pathogens with asialo-GM2 can influence the production of antibodies. The host immune system, particularly in the gut, produces secretory IgA (SIgA) in response to enteric pathogens. mdpi.com This SIgA can inhibit the attachment of pathogens to their receptors, including glycolipids like asialo-GM2. mdpi.com However, some pathogens have evolved mechanisms to evade this response.

In the context of autoimmune phenomena triggered by infections, molecular mimicry plays a significant role. The structural similarity between microbial surface structures, like the lipooligosaccharides (LOS) of Campylobacter jejuni, and host gangliosides, including GM2, can lead to the production of cross-reactive antibodies. eur.nl While the primary target is the pathogen, these antibodies can also bind to host gangliosides, leading to autoimmune-mediated damage. For instance, Cytomegalovirus (CMV) infection can induce the expression of GM2 on infected fibroblasts, potentially leading to the generation of anti-GM2 antibodies that are sometimes observed in CMV-infected patients with Guillain-Barré syndrome. eur.nl

This compound in Autoimmune Conditions (where mechanistically relevant)

Involvement in Autoantibody Formation and Immune Dysregulation

Asialo-GM2 is a recognized target for autoantibodies in certain autoimmune neuropathies. The presence of anti-ganglioside antibodies, including those against asialo-GM2, is a feature of conditions like Guillain-Barré syndrome (GBS) and other peripheral neuropathies. abcam.commedrxiv.org These antibodies are thought to arise from a process of molecular mimicry, where the immune system, in response to an infection, generates antibodies against microbial antigens that bear a structural resemblance to host gangliosides. eur.nl

For example, infections with pathogens like Campylobacter jejuni or Cytomegalovirus (CMV) have been associated with the development of GBS. eur.nlmedrxiv.org The lipooligosaccharides on the surface of C. jejuni can mimic the structure of gangliosides. eur.nl Similarly, CMV infection can induce the expression of GM2 on host cells, potentially triggering an anti-GM2 antibody response. eur.nl These antibodies can then cross-react with asialo-GM2 and GM2 on the surface of nerve cells, leading to complement activation, inflammation, and nerve damage. researchgate.net

Studies have identified anti-asialo-GM2 antibodies in patients with various autoimmune and neurological conditions. researchgate.net In a study of patients with Long COVID who developed neuropathy, anti-ganglioside antibodies, including anti-GM2, were detected in a significant percentage of cases, suggesting an autoimmune basis for their symptoms. medrxiv.org The persistence of these antibodies over time was correlated with the persistence of neuropathic symptoms. medrxiv.org

The binding of these autoantibodies to asialo-GM2 on neuronal membranes can disrupt normal nerve function. abcam.com This can occur through several mechanisms, including the blockade of ion channels, interference with cell adhesion and signaling processes, and the initiation of complement-mediated damage to the nerve cell membrane. abcam.comresearchgate.net While the presence of anti-asialo-GM2 antibodies is associated with these conditions, their precise pathogenic role and the reasons for the breakdown in immune tolerance are still areas of active investigation. researchgate.net

Role in Immune Cell Dysfunction and Inflammatory Pathways

Asialo-ganglioside GM2 (GA2), a glycosphingolipid derived from ganglioside GM2 but lacking the terminal sialic acid residue, plays a multifaceted role in pathophysiological processes, particularly those involving the immune system. abcam.commedchemexpress.com While present at low levels in most healthy human tissues, its expression and interactions can significantly influence immune cell function and contribute to inflammatory pathways in various disease states. medchemexpress.comadipogen.com Its functions range from acting as a surface receptor for pathogens to being a target in autoimmune disorders. creative-diagnostics.comfrontiersin.org

Involvement in Autoimmune Neuropathies

One of the most significant roles of asialo-GM2 in immune-mediated pathology is as an antigen in autoimmune neuropathies. Antibodies targeting gangliosides, including asialo-GM2, are implicated in acquired demyelinating immune-mediated neuropathies. creative-diagnostics.com Conditions such as Guillain-Barré syndrome (GBS), an acute inflammatory disorder of the peripheral nervous system, can feature the development of anti-asialo-GM2 antibodies. abcam.com These antibodies can cause damage to neuronal gangliosides, leading to disruptions in nerve signaling. abcam.com Elevated levels of antibodies against asialo-GM1 and GM1 are particularly associated with motor or sensorimotor neuropathies. aruplab.com The presence of anti-ganglioside antibodies, including those against asialo-GM2, has also been noted in patients with celiac disease who exhibit neurological symptoms, suggesting a potential autoimmune link. unibo.it

Function as a Pathogen Receptor

The oligosaccharide structure of asialo-GM2 serves as a binding site for various pathogens, implicating it in the initial stages of infection and the subsequent immune response. Research has identified asialo-GM2 as a receptor for several types of bacteria, including Neisseria gonorrhoeae and Haemophilus influenzae. creative-diagnostics.comfrontiersin.org It also binds to bacteria such as Pseudomonas isolated from patients with cystic fibrosis. medchemexpress.com By acting as an attachment point, asialo-GM2 facilitates pathogen interaction with host cells, a critical step that can trigger localized inflammatory responses and broader immune system activation.

Expression on Immune and Cancer Cells

Asialo-GM2 is expressed, typically in minor amounts, on the surface of certain immune cells. frontiersin.org Human B lymphocytes, for instance, have been found to express small quantities of asialo-GM2. frontiersin.org The expression of this and other glycosphingolipids on lymphocytes can be modulated by external stimuli. For example, treatment with heparin can induce the downregulation of asialo-GM2 on lymphocytes activated by Interleukin-2 (IL-2). frontiersin.org

Furthermore, the expression of asialo-GM2 is notably altered in some malignancies. An increased level of asialo-GM2 has been observed in lymphoma. creative-diagnostics.com This aberrant expression on cancer cells can make it a target for immunotherapy. In preclinical studies, passive immunization with monoclonal antibodies directed against asialo-GM2 effectively suppressed tumor formation in lymphoma models, highlighting its potential as a therapeutic target. creative-diagnostics.com

Role in Neuroinflammation in GM2 Gangliosidoses

In the context of GM2 gangliosidoses, such as Tay-Sachs and Sandhoff disease, the primary defect is the inability to catabolize GM2 ganglioside, leading to its massive accumulation in lysosomes, particularly in neurons. medchemexpress.comresearchgate.net While GM2 itself, and not asialo-GM2, is the primary stored lipid that initiates pathology, asialo-GM2 plays a crucial role in an alternative metabolic pathway. nih.govmdpi.com Sialidases can convert the accumulating GM2 into asialo-GM2 (GA2). frontiersin.org This GA2 can then be catabolized by the β-hexosaminidase B isoenzyme, which is unaffected in Tay-Sachs disease, thus providing a bypass mechanism. nih.govfrontiersin.org

The massive neuronal storage of GM2 in these diseases triggers a significant neuroinflammatory response, characterized by the activation of microglia and astrocytes. nih.govhilarispublisher.com This chronic inflammation is a key contributor to the progressive neurodegeneration seen in these disorders. nih.govmdpi.com Although asialo-GM2 itself is not the primary inflammatory trigger, its role as a metabolite in the ganglioside degradation pathway is central to the biochemical dynamics of the disease and related inflammation. frontiersin.org

Research Findings on Asialo-Ganglioside GM2 in Immunology

Pathological ContextCell/System InvolvedObserved Role/Finding for Asialo-GM2Reference
Autoimmune Neuropathy (e.g., Guillain-Barré Syndrome)Peripheral Nervous SystemActs as an autoantigen; targeted by antibodies leading to potential nerve damage. abcam.comcreative-diagnostics.com
Bacterial InfectionHost CellsServes as a surface receptor for bacteria like Neisseria gonorrhoeae and Haemophilus influenzae. creative-diagnostics.comfrontiersin.org
Lymphocyte RegulationB-lymphocytes, T-lymphocytesExpressed in minor amounts on B cells; its expression can be downregulated by heparin in activated lymphocytes. frontiersin.org
Cancer Immunology (Lymphoma)Lymphoma CellsExpressed at increased levels on tumor cells; passive immunization with anti-asialo-GM2 antibodies suppressed tumor formation. creative-diagnostics.com
GM2 Gangliosidoses (e.g., Tay-Sachs)Central Nervous System (Neurons, Microglia, Astrocytes)Product of an alternative catabolic pathway for GM2; its formation is a key step in bypassing the primary enzyme defect that causes neuroinflammation. nih.govfrontiersin.org

Regulation and Environmental Modulation of Asialo Ganglioside Gm2 Metabolism

Transcriptional Control of Glycosyltransferase Genes Relevant to Asialo Ganglioside GM2 Synthesis

The synthesis of this compound is intrinsically linked to the expression of specific glycosyltransferase genes. The enzyme β1,4-N-acetylgalactosaminyltransferase (GM2/GD2 synthase), encoded by the B4GALNT1 gene, is a key player, catalyzing the addition of N-acetylgalactosamine to lactosylceramide (B164483) to form GA2. genecards.orgpnas.org The expression of this gene, along with others in the ganglioside biosynthetic pathway, is subject to complex developmental and tissue-specific regulation. researchgate.netnih.gov

Promoters of ganglioside synthase genes, including B4GALNT1, often lack TATA and CCAAT boxes but are rich in GC boxes, a characteristic of housekeeping genes. researchgate.net Despite this, their transcription is not constitutive and is influenced by a variety of cis-acting elements and transcription factors such as Sp1, AP2, and CREB. researchgate.net Studies in neuroblastoma cells have suggested that the synthesis of complex gangliosides is regulated primarily at the post-transcriptional level, although some degree of transcriptional control is evident. researchgate.net

The relative expression levels of different glycosyltransferase genes can dictate the predominant ganglioside series synthesized. For instance, the interplay between GM3 synthase and GM2/GD2 synthase expression determines the balance between the a-series and o-series gangliosides. pnas.org In CD8+ T cells, for example, decreased expression of the GM3 synthase gene and increased expression of the GM2/GD2 synthase gene lead to a predominance of o-series gangliosides, including GA2. pnas.org

Table 1: Key Glycosyltransferase in this compound Synthesis and its Transcriptional Regulation

GeneEnzymeFunction in GA2 MetabolismKnown Transcriptional Regulators/Features
B4GALNT1β1,4-N-acetylgalactosaminyltransferase (GM2/GD2 synthase)Catalyzes the synthesis of GA2 from lactosylceramide. genecards.orgpnas.orgTATA-less, CCAAT-less promoter, GC-rich, regulated by Sp1, AP2, CREB. researchgate.net
ST3GAL5GM3 SynthaseCompetes for the precursor lactosylceramide, directing synthesis towards GM3 and away from GA2. biologists.comDevelopmentally regulated expression. nih.gov

Hormonal and Growth Factor Influences on this compound Expression and Turnover

The expression and metabolism of gangliosides, including GA2, are influenced by various signaling molecules such as hormones and growth factors. These molecules can modulate the activity of signaling pathways that, in turn, affect the expression of glycosyltransferase genes or the activity of metabolic enzymes.

For example, growth factors are known to influence the maturation of oligodendrocytes, a process that involves changes in ganglioside expression. researchgate.net While direct evidence specifically linking hormonal and growth factor signaling to GA2 expression is still emerging, the broader context of ganglioside regulation suggests such connections are likely. For instance, gangliosides can modulate the function of growth factor receptors like the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). frontiersin.orgmdpi.com Specifically, GM2 has been shown to affect EGFR signaling. frontiersin.org Furthermore, fibroblast growth factor 2 (FGF2) activity can be modulated by various gangliosides, including GM2. researchgate.net This reciprocal relationship suggests a complex interplay where hormones and growth factors can influence ganglioside expression, and gangliosides, in turn, can modulate the cellular response to these signaling molecules.

Environmental Stressors (e.g., hypoxia, nutrient deprivation) and this compound Response

Cells can alter their ganglioside metabolism in response to environmental stressors such as hypoxia (low oxygen) and nutrient deprivation. These changes are often part of a broader adaptive response to stressful conditions.

Hypoxia has been implicated as a potential contributor to the pathology of GM2 gangliosidosis, where GA2 accumulation is a hallmark. oup.com While the direct effect of hypoxia on GA2 metabolism is an area of ongoing research, studies on related gangliosides have shown that hypoxic-ischemic conditions can lead to changes in ganglioside profiles and apoptosis.

Nutrient deprivation can also impact ganglioside biosynthesis. As the availability of precursors for glycosylation changes, the cell may alter the expression of glycosyltransferases to adapt. mdpi.com For instance, adequate nutrition is crucial for the rapid brain development that involves significant changes in ganglioside composition. mdpi.com Deprivation can lead to impaired development and altered neuronal connectivity, processes in which gangliosides play a critical role. mdpi.com

Genetic Factors Influencing this compound Biosynthesis and Catabolism (e.g., polymorphisms)

Genetic factors, including mutations and polymorphisms in genes encoding metabolic enzymes and their cofactors, are the most direct and profound influencers of GA2 metabolism.

Mutations in the HEXB gene, which encodes the β-subunit of β-hexosaminidase A and B, lead to Sandhoff disease, characterized by the accumulation of both GM2 and GA2. oup.comresearchgate.net Similarly, mutations in the HEXA gene, encoding the α-subunit of β-hexosaminidase A, cause Tay-Sachs disease, where GM2 is the primary storage lipid, but GA2 can also accumulate. oup.comresearchgate.net Mutations in the GM2A gene, which provides instructions for the GM2 activator protein, result in the AB variant of GM2 gangliosidosis, also leading to the buildup of GM2. medlineplus.govwikipedia.orggenecards.org

Beyond these disease-causing mutations, more subtle genetic variations, or polymorphisms, in glycosyltransferase genes could potentially influence the baseline levels and turnover rates of GA2. While specific polymorphisms directly linked to variations in GA2 levels in the general population are not yet well-characterized, the known impact of genetic background on ganglioside metabolism suggests this is a promising area for future investigation. researchgate.net Loss-of-function mutations in the B4GALNT1 gene (GM2 synthase) have been identified as the cause of a neurodegenerative disorder, highlighting the critical role of this enzyme in ganglioside biosynthesis. researchgate.netfrontiersin.org

Table 2: Genetic Disorders Affecting this compound Catabolism

DiseaseAffected GeneConsequence for GA2 Metabolism
Sandhoff DiseaseHEXBDeficiency of β-hexosaminidase A and B, leading to accumulation of GA2. oup.comresearchgate.net
Tay-Sachs DiseaseHEXADeficiency of β-hexosaminidase A, leading to primary accumulation of GM2 and potential secondary accumulation of GA2. oup.comresearchgate.net
GM2 Gangliosidosis, AB VariantGM2ADeficiency of the GM2 activator protein, impairing the function of β-hexosaminidase A and leading to GM2 accumulation. medlineplus.govwikipedia.orggenecards.org
Hereditary Spastic Paraplegia (SPG26)B4GALNT1Deficiency of GM2 synthase, blocking the synthesis of complex gangliosides including GA2. researchgate.netfrontiersin.org

Advanced Methodologies and Analytical Approaches for Asialo Ganglioside Gm2 Research

Chromatographic Techniques for Asialo Ganglioside GM2 Separation and Purification

Chromatography is the cornerstone of glycolipid analysis, enabling the separation of GA2 from complex biological extracts. The choice of technique depends on the required resolution, sample amount, and the subsequent analytical method.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the separation and quantification of neutral glycosphingolipids like GA2. nih.govresearchgate.net These methods offer high resolution, reproducibility, and the ability to interface directly with mass spectrometry for definitive structural identification.

Researchers often use normal-phase or hydrophilic interaction liquid chromatography (HILIC) for separating GSLs based on the polarity of their carbohydrate head groups. uni-heidelberg.de Reversed-phase (RP) HPLC can also be employed, which separates molecules based on the hydrophobicity of their ceramide chains. nih.gov This allows for the resolution of different molecular species of GA2 that vary in their fatty acid length and degree of saturation.

UPLC, which uses smaller particle-size columns, provides faster analysis times, and enhanced resolution compared to traditional HPLC. researchgate.net When coupled with tandem mass spectrometry (LC-MS/MS), UPLC enables the development of multiplexed methods to profile dozens of gangliosides and related glycosphingolipids, including GA2, simultaneously from a single biological sample, such as serum or tissue homogenates. researchgate.netnih.gov This approach is particularly valuable for studying metabolic disorders like Sandhoff disease, where GA2 accumulates. nih.gov

Table 1: Representative HPLC/UPLC Conditions for Glycosphingolipid Analysis

Parameter Description
Column Type HILIC (e.g., BEH Glycan), Reversed-Phase (e.g., C8, C18)
Mobile Phase (HILIC) Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate)
Mobile Phase (RP) Gradient of methanol/water and isopropanol, often with additives like formic acid
Detection Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS)

| Application | Separation of GA2 from other neutral GSLs and gangliosides; resolution of GA2 molecular species based on ceramide structure. uni-heidelberg.denih.gov |

Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), remains a fundamental and widely used technique for the analysis of glycosphingolipids. hebmu.edu.cn It is valued for its simplicity, cost-effectiveness, and ability to process multiple samples in parallel. For GA2 analysis, total lipid extracts are spotted onto an HPTLC plate, which is then developed in a solvent system that separates lipids based on their polarity. researchgate.net

The separation of neutral glycosphingolipids like GA2 from acidic gangliosides is readily achieved with specific solvent systems. researchgate.net After separation, the glycolipids are visualized by spraying the plate with a chemical reagent that reacts with the sugar moieties. Orcinol-sulfuric acid is a classic reagent used to visualize neutral glycolipids like GA2, which produces a distinct color. researchgate.netresearchgate.net In contrast, resorcinol-HCl reagent is specific for sialic acid-containing gangliosides and does not stain GA2. hebmu.edu.cn Quantification can be performed by densitometric scanning of the stained bands, comparing the intensity to that of known standards. researchgate.net More advanced methods utilize fluorescence-based detection for enhanced sensitivity. acs.org

Table 2: Common TLC Systems for this compound Analysis

Component Description Reference
Stationary Phase High-Performance TLC (HPTLC) silica (B1680970) gel plates researchgate.net
Developing Solvent Chloroform:Methanol:Water (e.g., 65:35:8, v/v/v) researchgate.net
Visualization Reagent Orcinol-H2SO4 spray followed by heating researchgate.net

| Detection Method | Densitometry or immunoblotting with anti-GA2 antibodies | researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Mass Spectrometry-Based Characterization of this compound

Mass spectrometry (MS) is an indispensable tool in glycosphingolipid research due to its high sensitivity and ability to provide detailed structural information. nih.gov Soft ionization techniques are essential for analyzing large, non-volatile molecules like GA2 without causing extensive fragmentation. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for coupling with liquid chromatography (LC-ESI-MS). nih.gov This combination allows for the continuous analysis of separated GSLs as they elute from the HPLC or UPLC column. ESI generates intact molecular ions from the analyte molecules, typically as protonated adducts [M+H]⁺ in positive ion mode or deprotonated ions [M-H]⁻ in negative ion mode. nih.govresearchgate.net

For GA2 and other neutral GSLs, analysis is often performed in positive mode with the addition of alkali metals like lithium or sodium, which form stable adducts (e.g., [M+Li]⁺). nih.gov The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of the detected ions. This enables the confident identification of GA2 and the differentiation of its various molecular species, which differ in the length and saturation of the fatty acid and long-chain base in the ceramide moiety. acs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is highly effective for the analysis of GSLs. mdpi.com In this method, the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix and analyte, generating predominantly singly charged ions that are analyzed by a time-of-flight (TOF) mass analyzer. mdpi.com

MALDI-TOF MS is particularly useful for analyzing complex mixtures of GSLs and for glycan profiling. cnr.it For GA2 analysis, specific matrices such as 2,5-dihydroxybenzoic acid (DHB) are often preferred as they help minimize the in-source fragmentation and loss of labile groups. mdpi.com Analysis is frequently performed in negative ion mode, which has been shown to be superior for GSL analysis by reducing salt adduct formation and yielding simpler spectra. mdpi.com MALDI has also been instrumental in imaging mass spectrometry, allowing for the visualization of the spatial distribution of specific GSLs, including GM2, in tissue sections. uni-heidelberg.de

Table 3: Common Matrices for MALDI-MS Analysis of Glycosphingolipids

Matrix Abbreviation Common Application
2,5-Dihydroxybenzoic acid DHB General analysis of GSLs, minimizes fragmentation. mdpi.com
α-Cyano-4-hydroxycinnamic acid CHCA Analysis of GSLs and their glycan components. mdpi.com

Tandem mass spectrometry (MS/MS) is the definitive method for the structural elucidation of GSLs. acs.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a particular GA2 species) is selected in the first stage of the mass spectrometer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. acs.orgoup.com

The fragmentation pattern provides a wealth of structural information. The sequential loss of sugar residues from the non-reducing end of the carbohydrate chain confirms the glycan sequence. For GA2, the expected structure is GalNAcβ1-4Galβ1-4Glcβ1-1'Cer. MS/MS analysis would show the loss of the terminal N-acetylgalactosamine (GalNAc), followed by the loss of galactose (Gal), and then glucose (Glc). The remaining ion corresponds to the ceramide backbone. Further fragmentation of the ceramide ion can reveal details about the fatty acid and sphingoid base composition. This detailed structural fingerprinting is crucial for unambiguously identifying GA2 and distinguishing it from isomers. oup.comnih.gov

Table 4: Conceptual MS/MS Fragmentation of this compound (GA2)

Precursor Ion (Example) Fragment Ion Interpretation
[GA2 + H]⁺ [GA2 - HexNAc + H]⁺ Loss of the terminal N-acetylgalactosamine residue
[GA2 + H]⁺ [GA2 - HexNAc - Hex + H]⁺ Loss of N-acetylgalactosamine and galactose
[GA2 + H]⁺ [Ceramide + H]⁺ Loss of the entire trisaccharide chain (HexNAc-Hex-Hex)
[Ceramide + H]⁺ Various Ions related to the specific fatty acid and sphingoid base

(Note: HexNAc = N-acetylhexosamine, Hex = Hexose, Cer = Ceramide. The exact m/z values depend on the specific ceramide structure.)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Glycan Analysis

Immunochemical Techniques for this compound Detection and Quantification

Immunochemical methods are pivotal in the study of this compound (GA2), offering high specificity and sensitivity for its detection and measurement in various biological samples. These techniques rely on the specific recognition of GA2 by antibodies, enabling researchers to investigate its distribution, concentration, and cellular localization.

Enzyme-Linked Immunosorbent Assay (ELISA) and Immunoblotting

Enzyme-Linked Immunosorbent Assay (ELISA) and immunoblotting are widely used techniques for the quantification and detection of this compound. Polyclonal antibodies, often raised in rabbits using purified GA2 as the immunogen, are commercially available and validated for these applications. abcam.combioscience.co.ukavantorsciences.come-biochem.com These antibodies typically demonstrate high specificity for GA2, with minimal cross-reactivity to other gangliosides or carbohydrate epitopes. sigmaaldrich.com

In an ELISA, purified GA2 is coated onto microplate wells, and the sample containing the antibody is added. The binding of the antibody to GA2 is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric or chemiluminescent reaction. This allows for the quantification of anti-GA2 antibodies or, in a competitive assay format, the quantification of GA2 itself. Several studies have utilized ELISA to specifically detect and quantify antibodies against GA2. aacrjournals.org

Immunoblotting, often performed as thin-layer chromatography (TLC) immunoblotting, involves the separation of lipids, including gangliosides, by TLC. The separated lipids are then transferred to a membrane, which is subsequently incubated with a primary antibody specific for GA2. bioscience.co.uksigmaaldrich.com A labeled secondary antibody is used for detection, revealing the presence and relative abundance of GA2 in the sample. This technique has been instrumental in identifying the binding of proteins and pathogens to GA2. For instance, it was demonstrated through TLC that Moraxella catarrhalis can bind to asialo-GM2. nih.gov

Technique Principle Application in GA2 Research Key Findings/Advantages
ELISA Antigen-antibody interaction detected by an enzyme-linked secondary antibody.Quantification of anti-GA2 antibodies; Competitive assays for GA2 quantification.High sensitivity and specificity for GA2 detection. avantorsciences.comsigmaaldrich.combiocompare.combiocompare.com
Immunoblotting (TLC) Separation of lipids by TLC followed by antibody-based detection on a membrane.Identification of GA2 in complex lipid mixtures; Studying interactions of proteins/pathogens with GA2.Confirmed binding of Moraxella catarrhalis to GA2. nih.gov

Immunofluorescence Microscopy and Flow Cytometry for Cellular Localization and Expression

Immunofluorescence microscopy and flow cytometry are powerful tools for visualizing the cellular localization and measuring the expression levels of this compound on the cell surface and within intracellular compartments.

Immunofluorescence microscopy allows for the direct visualization of GA2 in cells and tissues. In this method, cells are incubated with a primary antibody against GA2, followed by a secondary antibody conjugated to a fluorophore. nih.gov Microscopic examination then reveals the spatial distribution of the fluorescence, indicating the location of GA2. For example, immunofluorescence microscopy has been used to show that human pharyngeal epithelial cells are positive for GM2. nih.gov Furthermore, indirect immunofluorescence staining combined with confocal microscopy has been employed to examine the intracellular localization of fluorescently labeled GM2 derivatives, confirming their primary incorporation into lysosomes. researchgate.net

Flow cytometry provides a quantitative analysis of GA2 expression on the surface of a large population of cells. biocompare.com Cells are labeled with a fluorescently tagged antibody specific for GA2, and then passed through a flow cytometer, which measures the fluorescence intensity of individual cells. This technique has been extensively used to determine the percentage of cells expressing GA2 and the relative density of the ganglioside on the cell surface. For instance, flow cytometry has been used to assess the surface expression of GM2 on various human tumor cell lines. aacrjournals.org

Technique Principle Application in GA2 Research Key Findings/Advantages
Immunofluorescence Microscopy Visualization of GA2 using fluorophore-conjugated antibodies.Determining the subcellular localization of GA2 in cultured cells and tissue sections.Revealed GA2 presence on human pharyngeal epithelial cells and lysosomal accumulation. nih.govresearchgate.net
Flow Cytometry Quantification of cell surface GA2 expression using fluorescent antibodies.Analyzing GA2 expression on large cell populations; Identifying cell types expressing GA2.Quantified GM2 expression on various tumor cell lines. aacrjournals.orgbiocompare.com

Genetic Manipulation and Gene Editing Models in this compound Research

The advent of genetic manipulation and gene editing technologies has revolutionized the study of this compound by allowing researchers to create precise cellular and animal models to investigate its synthesis and function.

Knockout and Knockdown Strategies for Glycosyltransferase Genes in Cell Lines and Organisms

Targeted disruption of genes encoding glycosyltransferases involved in the ganglioside biosynthesis pathway has been a cornerstone of GA2 research. These enzymes are responsible for the sequential addition of sugar moieties to form complex gangliosides.

Knockout mice have been instrumental in elucidating the in vivo functions of gangliosides. By knocking out the gene for GM2/GD2 synthase (B4GALNT1), researchers have created mice that lack all complex ganglio-series gangliosides, including GA2. mdpi.comnih.gov These mice, while not exhibiting gross abnormalities initially, show age-dependent neurodegeneration, highlighting the role of these gangliosides in the maintenance of nervous tissue. mdpi.com Double knockout mice, lacking both GM2/GD2 synthase and GD3 synthase, exhibit even more severe neurodegenerative phenotypes. researchgate.net In a different approach, to create a more severe model of AB-Variant GM2 gangliosidosis, double knockout mice (Gm2a−/−Neu3−/−) were generated, which showed a dramatic increase in GM2 accumulation in the central nervous system. frontiersin.org

Gene knockdown strategies, such as using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), are employed to transiently or stably reduce the expression of specific glycosyltransferase genes in cultured cells. scbt.com This allows for the investigation of the cellular consequences of reduced GA2 synthesis. For instance, downregulating St3gal5, a key enzyme in ganglioside biosynthesis, in a mouse model of Spastic Paraplegia 11 (SPG11) prevented the accumulation of gangliosides and delayed disease onset. biorxiv.org

TALEN-mediated gene editing has also been used to create stable knockouts of the GM2/GD2-synthase gene in mouse tumor cell lines. nih.gov This approach demonstrated that the loss of complex gangliosides, including GA2, reduced anchorage-independent growth and tumor progression. nih.govresearchgate.net

Model Gene Targeted Resulting Phenotype Key Research Insight
GM2/GD2 Synthase Knockout Mouse B4GALNT1Lack of complex gangliosides including GA2; age-dependent neurodegeneration. mdpi.comnih.govComplex gangliosides are crucial for the long-term maintenance of the nervous system. mdpi.com
GM2/GD2 and GD3 Synthase Double Knockout Mouse B4GALNT1 and ST8SIA1Severe neurodegeneration. researchgate.netDemonstrates the combined importance of different ganglioside series.
Gm2a/Neu3 Double Knockout Mouse Gm2a and Neu3Severe GM2 accumulation in the CNS. frontiersin.orgProvides a relevant model for severe AB-Variant GM2 gangliosidosis.
St3gal5 Knockdown Mouse St3gal5Prevention of ganglioside accumulation; delayed disease onset in an SPG11 model. biorxiv.orgSubstrate reduction therapy as a potential therapeutic strategy.
TALEN-mediated GM2-Synthase Knockout Cell Line GM2/GD2-synthaseReduced anchorage-independent growth and tumor formation. nih.govComplex gangliosides play a role in tumorigenicity.

Overexpression Systems for this compound Pathway Components

While less common than knockout strategies, overexpression systems can be used to study the effects of increased synthesis of GA2 or its precursors. By introducing vectors that drive the expression of specific glycosyltransferases, researchers can potentially elevate the levels of GA2 in cells that normally express low amounts. This approach can be valuable for investigating the downstream consequences of increased GA2, such as its impact on cell signaling, adhesion, and other cellular processes.

In Vitro and Ex Vivo Cellular and Organoid Models for Functional Studies of this compound

In vitro and ex vivo models provide controlled environments to dissect the specific functions of this compound at the cellular and tissue level.

Cultured cell lines are a fundamental tool for studying GA2. Fibroblast cell lines derived from patients with GM2 gangliosidoses, such as Tay-Sachs and Sandhoff disease, which are characterized by the accumulation of GM2 ganglioside, are invaluable for studying the pathological consequences of ganglioside storage and for testing potential therapeutic interventions. researchgate.netresearchgate.net Additionally, tumor cell lines that express high levels of GM2 have been used to study its role in cancer biology and as targets for immunotherapy. aacrjournals.orgresearchgate.net

Human brain organoids have emerged as a sophisticated in vitro model to study neurological diseases. frontiersin.org Cerebral organoids have been developed from induced pluripotent stem cells (iPSCs) derived from patients with Sandhoff disease. frontiersin.orgfrontiersin.org These organoids recapitulate key aspects of the disease, including the accumulation of GM2 ganglioside and impaired neuronal development. frontiersin.org Similarly, cerebral organoids with a knockout of the GLB1 gene have been used as a model for GM1 gangliosidosis to test gene therapy approaches. nih.govuva.nl These 3D models provide a more physiologically relevant system to study the early pathogenic events and to test therapeutic strategies in a human context. nih.gov

Model System Description Application in GA2 Research Key Findings/Advantages
Cultured Cell Lines Immortalized or primary cells grown in vitro.Studying the metabolism and function of GA2; screening for therapeutic compounds.Patient-derived fibroblasts are crucial for studying GM2 gangliosidoses. researchgate.netresearchgate.net
Cerebral Organoids 3D self-organizing structures derived from iPSCs that mimic aspects of the human brain.Modeling neurodevelopmental and neurodegenerative aspects of GM2 gangliosidoses.Sandhoff disease organoids show GM2 accumulation and impaired neuronal development. frontiersin.orgfrontiersin.org

Cell Culture Models for Glycosphingolipid Biosynthesis and Trafficking Studies

Cell culture models are fundamental in dissecting the biosynthetic pathways and intracellular transport of glycosphingolipids like this compound. These in vitro systems allow for controlled experiments to understand the function of specific enzymes and the consequences of their deficiencies.

Various cell lines have been instrumental in this research. For instance, studies have utilized murine myelogenous leukemia NFS60 cells to investigate the differential regulation of "a" and "asialo" series ganglioside biosynthesis. nih.gov Research on these cells has suggested that the synthetic pathways for the "a" series (like GM2) and the asialo series (like GA2) are regulated independently. nih.gov Fibroblast and neuroglial cell lines derived from patients with Tay-Sachs disease (a GM2 gangliosidosis) and corresponding mouse models have been crucial for studying the accumulation of GM2 and evaluating potential therapies. mdpi.com In these models, the accumulation of GM2 is a key pathological hallmark. mdpi.com Lymphoid cell lines established from patients with Sandhoff disease, another GM2 gangliosidosis, have also proven to be accurate models for enzymatic studies of the disease. nih.gov

Human induced pluripotent stem cells (iPSCs) have emerged as a powerful tool. Neurons and neural progenitor cells derived from patient iPSCs can replicate key features of GM2 gangliosidoses, including the accumulation of GM2 in lysosomes and alterations in cellular processes. researchgate.netbiorxiv.org These models are valuable for investigating disease mechanisms and for testing therapeutic strategies like substrate reduction therapy. biorxiv.org

Table 1: Examples of Cell Culture Models in this compound Research

Cell Line/ModelOrganism/SourceKey Research ApplicationRelevant Findings
NFS60 CellsMurine Myelogenous LeukemiaStudy of "a" and "asialo" series ganglioside biosynthesis regulation. nih.govSuggests differential regulation of GM2 and GA2 synthesis. nih.gov
Tay-Sachs Disease FibroblastsHuman Patient-DerivedModeling GM2 accumulation and therapeutic interventions. mdpi.comresearchgate.netDemonstrates significant lysosomal storage of GM2. mdpi.com
Sandhoff Disease Lymphoid CellsHuman Patient-DerivedEnzymatic studies of β-N-acetylhexosaminidase deficiency. nih.govProvides an accurate system for studying enzyme kinetics and inhibition. nih.gov
iPSC-derived NeuronsHuman Patient-DerivedInvestigating neurodevelopmental aspects and pathological mechanisms of GM2 gangliosidoses. researchgate.netbiorxiv.orgRecapitulates GM2 accumulation and synaptic dysfunction. researchgate.netbiorxiv.org

Organotypic Slice Cultures and 3D Organoid Systems for Complex Interactions

While 2D cell cultures are invaluable, they lack the complex three-dimensional architecture of tissues. Organotypic slice cultures and 3D organoid systems offer a more physiologically relevant environment to study the intricate interactions involving this compound.

Organotypic slice cultures, particularly from brain regions like the cerebellum and hippocampus, preserve the 3D structure and cellular microenvironment of the tissue. researchgate.netresearchgate.net This makes them an excellent model for studying myelination, demyelination, and neuro-glial interactions, all processes potentially influenced by ganglioside composition. researchgate.net These cultures allow for the investigation of how external factors or genetic mutations affect the complex cellular interplay within a preserved tissue context. mdpi.com

Three-dimensional brain organoids derived from human stem cells represent a significant leap forward in modeling neurological diseases. nih.govresearchgate.net For lysosomal storage disorders like Sandhoff disease, cerebral organoids developed from patient-derived iPSCs have been shown to accumulate GM2 ganglioside and exhibit increased cell proliferation, mimicking aspects of the disease's impact on brain development. nih.govfrontiersin.org These organoid models can recapitulate key phenotypes of the disease, providing a platform to study disease progression and test potential treatments in a human-relevant system. nih.govresearchgate.net The ability to generate patient-specific organoids also opens the door for personalized medicine approaches. scantox.com

Table 2: Applications of 3D Models in this compound Research

3D ModelSourceKey Research ApplicationAdvantages
Organotypic Cerebellar SlicesRodent Brain TissueStudying myelination, demyelination, and neuro-glial interactions. researchgate.netPreserves 3D tissue architecture and cellular connectivity. researchgate.netresearchgate.net
Cerebral OrganoidsHuman iPSCsModeling neurodevelopmental aspects of GM2 gangliosidoses. nih.govfrontiersin.orgRecapitulates human-specific disease phenotypes and allows for patient-specific modeling. nih.govresearchgate.netscantox.com
Sensory Nerve OrganoidsRat Dorsal Root GanglionInvestigating peripheral nerve biology and pathology. nih.govProvides a model for studying both myelinated and unmyelinated nerve fibers. nih.gov

Computational Modeling and Glycoinformatics in this compound Research

The complexity of glycosphingolipid structures and their interactions within biological membranes presents a significant challenge to experimental approaches alone. Computational modeling and glycoinformatics provide powerful in silico tools to complement and guide laboratory research on this compound.

Molecular Dynamics Simulations of this compound in Biological Membranes

Molecular dynamics (MD) simulations allow for the detailed investigation of the behavior of molecules like this compound within the dynamic environment of a cell membrane. biologists.com These simulations can provide insights into the conformation, dynamics, and interactions of gangliosides at an atomic level. acs.orgrug.nl

Simulations have been used to study the behavior of related gangliosides like GM1 and GM3 in lipid bilayers, revealing how they organize and interact with other membrane components. acs.orgresearchgate.net For example, MD studies have shown that the structure of the oligosaccharide headgroup influences the clustering of gangliosides within the membrane. acs.org While specific simulations focusing solely on Asialo GM2 are less common, the principles learned from simulations of GM1 and GM2 can be extrapolated. rsc.org For instance, the absence of the sialic acid in Asialo GM2 would significantly alter its electrostatic properties and hydrogen bonding capabilities, likely leading to different conformational preferences and interactions within the membrane compared to GM2. nih.gov

Bioinformatic Analysis of Glycosyltransferase Gene Expression and Regulatory Networks

Glycoinformatics involves the use of computational tools to analyze and interpret the vast amount of data related to glycans and the enzymes that synthesize them. nih.govglygen.org This field is crucial for understanding the regulation of this compound biosynthesis.

Databases such as the Carbohydrate-Active enZYmes (CAZy) database, GlyConnect, and the Carbohydrate Structure Database (CSDB) are invaluable resources for researchers studying glycosyltransferases. nih.govglygen.orgglycoinfo.orgoup.comglycosmos.org These databases contain information on the sequences, structures, and functions of these enzymes. Bioinformatic analyses of gene expression data from databases like the Gene Expression Omnibus (GEO) can identify differentially expressed glycosyltransferases in various conditions, such as in neuroblastoma. frontiersin.org

Studies on Tay-Sachs disease have used transcriptomic analysis of fetal brain samples to reveal changes in the expression of genes involved in sphingolipid metabolism, including those in the ganglioside biosynthetic pathway. nih.gov Such analyses can uncover compensatory mechanisms and regulatory networks that are altered in disease states. nih.gov The integration of expression data with pathway information from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can provide a systems-level understanding of how the biosynthesis of this compound and related molecules is regulated. frontiersin.org

Data Integration and Omics Approaches in Glycobiology

The comprehensive study of this compound requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govpharmalex.com This systems biology approach allows for a more holistic understanding of the role of this glycosphingolipid in health and disease. universityofgalway.ie

Multiplexed analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can simultaneously profile a wide range of gangliosides and other glycosphingolipids. nih.govresearchgate.net This allows for the monitoring of the entire ganglioside metabolism pathway and the identification of metabolic bottlenecks or shunts in disease. nih.govresearchgate.net For example, such methods have been applied to serum samples from patients with GM2 gangliosidosis to provide a detailed picture of the altered lipid profiles. nih.gov

The integration of these different omics datasets is a significant challenge but offers immense potential. nih.govnih.gov By combining information on gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can build comprehensive models of the cellular processes involving this compound. This integrated approach is essential for identifying biomarkers, understanding disease mechanisms, and discovering novel therapeutic targets. pharmalex.com

Future Directions and Emerging Paradigms in Asialo Ganglioside Gm2 Research

Elucidation of Novel Asialo Ganglioside GM2-Interacting Partners and Ligands

The exploration of asialo-ganglioside GM2 (GA2) interacting partners is a burgeoning field, with research pointing towards its significant role in cellular communication and signaling. abcam.com While the full spectrum of its binding partners is still under investigation, current evidence suggests interactions with various proteins and other lipids, which can influence cellular responses. abcam.com

Recent studies have identified potential interacting proteins that play a role in crucial cellular pathways. For instance, GA2 is thought to associate with proteins involved in the PI3K/AKT signaling pathway, which is fundamental for cell survival and metabolism. abcam.com Furthermore, potential interactions with integrins, key players in cell adhesion and signal transmission, suggest a role for GA2 in modulating how cells respond to their environment. abcam.com

In the context of the nervous system, GA2's interactions are of particular interest. It is known to be a component of glycoproduct complexes that influence the formation of signaling domains, thereby impacting synaptic stability and plasticity. abcam.com The absence of sialic acid in GA2, compared to its precursor GM2, significantly alters its interaction profile and cellular functions. abcam.com

Moreover, research has indicated that GA2 can act as a ligand for certain bacterial species, such as Pseudomonas isolated from cystic fibrosis patients. medchemexpress.com This interaction highlights the potential role of GA2 in host-pathogen interactions. The exploration of novel ligands is expanding, with studies investigating small-molecule peptides designed to selectively interact with ganglioside head groups, which could pave the way for designing specific GA2 ligands. core.ac.uk

Table 1: Potential Interacting Partners and Ligands of this compound

Interacting Partner/Ligand Potential Function/Significance
Proteins in PI3K/AKT pathway Modulation of cell survival and metabolism. abcam.com
Integrins Involvement in cell adhesion and signal transmission. abcam.com
Pseudomonas (bacteria) Role in host-pathogen interactions. medchemexpress.com

Systems Glycomics and Glycoproteomics Approaches to this compound Network Analysis

Systems-level analysis through glycomics and glycoproteomics is providing a more holistic understanding of the complex networks in which asialo-ganglioside GM2 (GA2) participates. These approaches allow for the large-scale profiling of glycans and glycoproteins, offering insights into the intricate interplay of these molecules in various biological contexts. nih.gov

Glycomics studies, often utilizing techniques like mass spectrometry, enable the detailed characterization and quantification of ganglioside species, including GA2, within complex biological samples such as tissues and cells. researchgate.netnih.gov This allows researchers to map the distribution and abundance of GA2 and observe how its levels change in different physiological and pathological states. For instance, glycomics has been instrumental in identifying altered ganglioside profiles in neurodegenerative diseases and cancer. researchgate.netresearchgate.netmdpi.com

Glycoproteomics, on the other hand, focuses on identifying and characterizing glycoproteins, which can be potential interacting partners of GA2. nih.gov By integrating glycomics and glycoproteomics data, researchers can begin to build comprehensive network models of GA2 interactions. This integrated approach can reveal how changes in the glycome, including the expression of GA2, correlate with changes in the glycoproteome, providing a more complete picture of the functional consequences. nih.gov For example, a glycomics-guided glycoproteomics approach can elucidate the specific glycoproteins present in a tumor microenvironment and how their glycosylation patterns, potentially influenced by the presence of gangliosides like GA2, contribute to tumorigenic processes. nih.gov

These systems-level approaches are crucial for moving beyond the study of individual molecules to understanding the emergent properties of the complex networks in which GA2 is embedded.

Development of Advanced Bioimaging Techniques for In Situ this compound Visualization at High Resolution

Visualizing asialo-ganglioside GM2 (GA2) within its native cellular and tissue environment is critical for understanding its spatial organization and functional roles. The development of advanced bioimaging techniques is enabling researchers to achieve this with increasing resolution and specificity.

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) has emerged as a powerful tool for the direct, label-free detection and localization of gangliosides, including GA2, in tissue sections. plos.orgnih.gov This technique allows for the simultaneous recording of the masses and intensities of various ganglioside ions within an anatomical context, providing a detailed spatial map of their distribution. plos.org MALDI-IMS has been successfully used to profile and localize GA2 in brain tissue, revealing its altered expression in response to injury and in neurodegenerative conditions. researchgate.netplos.orgcapes.gov.br

For higher resolution imaging at the subcellular level, researchers are exploring other advanced microscopy techniques. While not specific to GA2 in the provided context, the principles of these techniques are applicable. For instance, techniques that rely on specific antibodies or binding proteins coupled to fluorescent probes can provide high-resolution images of GA2 distribution. The development of monoclonal antibodies specific to GA2 has been reported, which could be utilized for such imaging purposes. nih.gov

Furthermore, the use of functionalized nanoparticles or quantum dots conjugated to GA2-specific ligands could offer another avenue for high-resolution in situ visualization. These advanced imaging modalities are essential for dissecting the precise localization of GA2 in different cellular compartments and membrane microdomains, which is key to unraveling its specific functions.

Interdisciplinary Research Integrating this compound with Other Biological Systems (e.g., microbiome, mechanobiology)

The functional roles of asialo-ganglioside GM2 (GA2) are increasingly being understood through interdisciplinary research that connects its biology to other complex systems, such as the microbiome and mechanobiology.

Microbiome: The gut microbiome is a complex ecosystem that can influence host physiology and pathology. Emerging research suggests a link between the host's ganglioside expression and the gut microbiome. While direct studies on GA2 and the microbiome are limited in the provided results, the interaction of other gangliosides with microbial components points to a potential area of investigation for GA2. For instance, some gut bacteria can produce enzymes that modify host glycans, potentially altering the ganglioside landscape, including the conversion of GM2 to GA2. Conversely, host gangliosides can act as receptors for bacterial adhesion and toxins. nih.govresearchgate.net For example, it has been shown that ligands such as asialo-GM2 can have specificity for bacteria like Klebsiella pneumoniae. acs.org Understanding how the microbiome influences GA2 expression and how GA2, in turn, modulates microbial communities could provide insights into various diseases.

Mechanobiology: Mechanobiology explores how physical forces and changes in the mechanical properties of cells and tissues contribute to development, physiology, and disease. Gangliosides, as integral components of the cell membrane, are well-positioned to participate in mechanosensing and mechanotransduction. Changes in membrane composition, including the relative abundance of different gangliosides like GA2, can alter membrane fluidity, curvature, and the organization of membrane microdomains. nih.gov These physical properties can influence the function of ion channels, receptors, and other membrane-associated proteins that are sensitive to mechanical stimuli. While direct evidence linking GA2 to mechanobiology is not explicitly detailed in the provided search results, the known role of gangliosides in modulating membrane protein function suggests that GA2 could play a role in cellular responses to mechanical cues. nih.govnih.gov Future research in this area could investigate how mechanical stress affects GA2 expression and clustering, and how these changes, in turn, impact cellular behavior.

Predictive Modeling of this compound Roles in Complex Biological Systems and Disease Pathogenesis

Computational and predictive modeling are becoming indispensable tools for unraveling the complex roles of asialo-ganglioside GM2 (GA2) in biological systems and disease. These approaches allow researchers to simulate and predict the behavior of GA2 and its interactions at a molecular and systemic level.

Molecular dynamics (MD) simulations, at both coarse-grained and atomistic levels, are being used to investigate the interactions of gangliosides with other lipids and proteins within the cell membrane. nih.govresearchgate.netacs.org These simulations can provide detailed insights into how GA2 influences membrane properties, such as lipid clustering and the formation of microdomains. nih.govacs.org By modeling the interactions between GA2 and specific proteins, researchers can predict binding sites and understand how these interactions modulate protein function. nih.govresearchgate.netacs.org For example, computational models can help elucidate the conformational changes that occur upon GA2 binding to a receptor, providing a basis for understanding its role in signal transduction. capes.gov.brnih.gov

Predictive modeling can also be applied to understand the role of GA2 in the context of entire cellular networks. By integrating data from glycomics, proteomics, and other 'omics' technologies, researchers can construct network models that predict how changes in GA2 levels might ripple through the system and affect various cellular processes. These models can help generate new hypotheses about the function of GA2 in complex diseases and identify potential therapeutic targets.

Exploration of this compound as a Biomarker for Disease States (mechanistic and expression profiling, not clinical utility)

The expression profile of asialo-ganglioside GM2 (GA2) is altered in various disease states, making it a promising area of investigation for its potential as a biomarker. This exploration focuses on the mechanistic underpinnings and expression patterns of GA2 in disease, rather than its direct clinical application.

Expression Profiling in Neurodegenerative Diseases and Injury: Studies have shown that the levels of simpler gangliosides, including GA2, can be elevated in the context of neurodegeneration and brain injury. plos.org For example, in a rat model combining amyloid-beta toxicity and stroke, a significant increase in GA2 was observed in the ischemic brain region. plos.org This suggests that GA2 accumulation may be part of the pathological response to neuronal injury. Similarly, in mouse models of GM2 gangliosidoses, where the degradation of GM2 is impaired, there is a corresponding accumulation of GM2 and, in some contexts, its asialo derivative GA2. scholaris.ca

Expression Profiling in Cancer: Altered ganglioside expression is a hallmark of many cancers. While the focus has often been on sialylated gangliosides, changes in asialo-gangliosides are also being investigated. For instance, gangliotriaosylceramide (asialo GM2) has been identified as a marker for cell lines derived from patients with Hodgkin's disease. nih.gov In other cancers, such as breast cancer and hepatocarcinoma, there is evidence of a general upregulation of gangliosides, including GM2, which could potentially lead to increased levels of its metabolic byproduct, GA2. researchgate.net

Mechanistic Insights from Disease Models: The study of GM2 gangliosidoses provides crucial mechanistic insights into the consequences of altered GA2 metabolism. In these disorders, the genetic deficiency of enzymes responsible for GM2 degradation leads to its accumulation in lysosomes, causing severe neurodegeneration. nih.govclinicaltrials.govmdpi.com While the primary storage material is GM2, the metabolic pathways are interconnected, and alterations in GM2 levels can impact the concentration of related glycolipids like GA2. mdpi.com Understanding the molecular mechanisms by which GA2 accumulation or altered expression contributes to cellular dysfunction in these and other diseases is a key area of ongoing research. For instance, it is known that the accumulation of GM2 can induce endoplasmic reticulum stress and apoptosis, and while GA2 itself may not have the same pro-apoptotic properties, its presence reflects a dysregulated metabolic state. mdpi.comnih.gov

Q & A

Q. What structural features distinguish asialo-GM2 from GM2 ganglioside, and how do these differences influence experimental detection?

Asialo-GM2 (GA2) lacks the terminal sialic acid residue present in GM2, resulting in a neutral charge compared to the negatively charged GM2. This structural difference impacts detection methods: GM2 can be identified via anti-sialic acid antibodies or sialidase sensitivity assays, while asialo-GM2 requires specific monoclonal antibodies (MAbs) targeting its galactose-N-acetylgalactosamine (Gal-GalNAc) epitope. Immunoassays using MAbs like anti-GA2 (e.g., MAb 10:2) are critical for distinguishing asialo-GM2 in thin-layer chromatography or ELISA . Surface plasmon resonance (SPR) can quantify binding affinities, revealing asialo-GM2’s weaker interaction with cholera toxin compared to GM1 or GM2 .

Q. What experimental models are used to study asialo-GM2 accumulation in neurodegenerative diseases?

In vivo models include Hexa −/− (Tay-Sachs) and Hexb −/− (Sandhoff) mice, which exhibit lysosomal GM2 and asialo-GM2 accumulation due to β-hexosaminidase deficiencies . In vitro studies use Neuro2a cells, where exogenous GM2 is metabolized to asialo-GM2 via lysosomal sialidase. Chloroquine treatment or low-temperature incubation can block this process, confirming lysosome-dependent degradation . Human patient-derived fibroblasts with GM2A gene mutations (GM2 activator deficiency) are also employed to study impaired substrate-enzyme interactions .

Q. How is asialo-GM2 quantified in biological samples, and what are key methodological considerations?

Radiolabeled GM2 ([³H]-sphingosine or [³H]-GalNAc) is administered to cells, followed by lipid extraction and chromatographic separation (HPLC/TLC). Metabolites like asialo-GM2 are identified via co-elution with standards and autoradiography . For non-radioactive quantification, anti-GA2 MAbs in immunoassays are preferred, but cross-reactivity with structurally similar glycolipids (e.g., GA1) must be ruled out using competitive inhibition assays . Storage conditions are critical: asialo-GM2 in aqueous solutions degrades within 24 hours; lyophilized samples should be stored at -20°C under inert gas .

Advanced Research Questions

Q. How do conflicting data on GM2/asialo-GM2 degradation pathways inform experimental design?

Studies in Neuro2a cells suggest GM2 is primarily desialylated to asialo-GM2 before further degradation, while a minor GM1→asialo-GM1→asialo-GM2 pathway exists . However, conflicting reports propose alternative pathways in non-neuronal cells or under varying pH conditions. To resolve discrepancies, researchers should:

  • Use dual radiolabeling ([³H]-GM2 with [¹⁴C]-asialo-GM2) to track metabolite flux.
  • Inhibit specific enzymes (e.g., sialidases vs. galactosidases) to isolate pathway contributions.
  • Validate findings across multiple cell types (e.g., primary neurons vs. cancer cells) .

Q. What are the key challenges in maintaining asialo-GM2 stability during in vitro experiments?

Asialo-GM2 forms micelles in aqueous solutions, complicating solubility and membrane integration. To address this:

  • Prepare stock solutions in organic solvents (e.g., 2:1:0.1 dichloromethane:methanol:water) and sonicate to disperse aggregates .
  • Use lipid carriers like bovine serum albumin (BSA) to stabilize asialo-GM2 in cell culture media.
  • Avoid freeze-thaw cycles; aliquot samples and store under argon to prevent oxidation .

Q. How can advanced analytical techniques resolve asialo-GM2’s role in microglial activation?

Spatial metabolomics (MALDI-TOF imaging) can map asialo-GM2 accumulation in brain sections of Hexa −/− mice, correlating with microglial markers (Iba1, CD68). Flow cytometry with fluorescent GA2 probes (e.g., BODIPY-labeled asialo-GM2) quantifies uptake in primary microglia. CRISPR-Cas9 knockout of microglial receptors (e.g., TREM2) clarifies asialo-GM2’s signaling role in neuroinflammation .

Q. What therapeutic strategies target asialo-GM2 accumulation, and what are their methodological limitations?

  • Enzyme replacement therapy (ERT): Recombinant β-hexosaminidase A requires GM2 activator protein (GM2AP) co-administration to hydrolyze asialo-GM2 in vivo. Delivery challenges include blood-brain barrier penetration and immunogenicity .
  • Substrate reduction therapy (SRT): Inhibitors of glucosylceramide synthase (e.g., miglustat) reduce ganglioside biosynthesis. Dose optimization is critical to avoid off-target effects on glycosphingolipid homeostasis .
  • Gene therapy: AAV-mediated HEXA gene delivery in murine models shows promise but requires long-term safety assessments .

Q. How can cross-disciplinary approaches enhance asialo-GM2 research?

  • Nanoparticle delivery: Liposomes coated with GM2AP improve enzyme targeting to lysosomes in ex vivo patient-derived cells .
  • Machine learning: Predictive models analyze lipidomic datasets to identify asialo-GM2 biomarkers for disease progression .
  • Cryo-EM: Resolve GM2AP-GM2 complex structures to design small-molecule chaperones that stabilize mutant enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.